4-bromo-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole
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Overview
Description
4-bromo-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps, starting with the preparation of the bromopyrazole intermediate. This intermediate is then reacted with azetidine under controlled conditions to form the azetidinyl derivative. The final step involves the introduction of the phenyloxane group through a coupling reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyrazole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-bromo-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety may bind to active sites, inhibiting or modulating the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Another compound with a similar structure but different functional groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound used in similar chemical reactions but with distinct properties.
Uniqueness
What sets 4-bromo-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds and materials.
Properties
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c20-17-10-21-23(14-17)13-15-11-22(12-15)18(24)19(6-8-25-9-7-19)16-4-2-1-3-5-16/h1-5,10,14-15H,6-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUMAIFRUBFFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)CN4C=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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